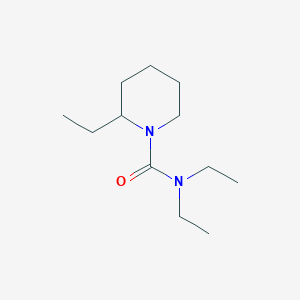
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide
Descripción general
Descripción
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. It is a potent carcinogen and has been used to induce tumors in animal models. The compound has also been studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide exerts its carcinogenic effects by inducing DNA damage and mutations. It forms DNA adducts that can lead to mutations and chromosomal aberrations. The compound also activates several signaling pathways that promote cell proliferation and survival, leading to the development of tumors.
Biochemical and Physiological Effects:
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has been shown to induce a wide range of biochemical and physiological effects in animal models. It can cause oxidative stress, inflammation, and DNA damage, leading to the development of tumors. The compound has also been shown to affect the immune system and alter the expression of several genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has several advantages as a tool for scientific research. It is a potent carcinogen that can induce tumors in animal models, making it a useful tool for studying the mechanisms of carcinogenesis. The compound is also relatively easy to synthesize and can be administered in a variety of ways, including topical application and injection.
However, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide also has several limitations. It is a highly toxic compound that can pose a risk to researchers working with it. The compound also has a narrow therapeutic index, meaning that it can cause toxic effects at doses close to those used to induce tumors. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide-induced tumors may not accurately reflect the mechanisms of human carcinogenesis.
Direcciones Futuras
There are several areas of future research that could be pursued with 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide. One area of interest is the development of new anticancer agents based on the structure of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide. Preclinical studies have shown that 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide derivatives can have potent anticancer activity and may be useful in the treatment of various types of cancer.
Another area of interest is the development of new animal models for studying carcinogenesis. 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide-induced tumors have been extensively studied, but new models that better reflect the mechanisms of human carcinogenesis could provide valuable insights into the development of cancer.
Finally, there is a need for further research into the mechanisms of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide-induced carcinogenesis. Despite its widespread use in scientific research, the exact mechanisms by which 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide induces tumors are not fully understood. Further research in this area could lead to the development of new strategies for preventing and treating cancer.
Aplicaciones Científicas De Investigación
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis. It is a potent carcinogen that can induce tumors in a variety of animal models, including mice, rats, and hamsters. 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide-induced tumors have been used to study the effects of various agents on tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8-4-12-10(6-11(8)14)9(7-17-12)5-13(16)15(2)3/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLWWYVWEQYXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B4239442.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239451.png)


acetyl]amino}methyl)benzoate](/img/structure/B4239473.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4239480.png)
![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)



![6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4239504.png)
![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239527.png)